molecular formula C13H19NO4 B596173 Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1242184-48-0

Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B596173
CAS No.: 1242184-48-0
M. Wt: 253.298
InChI Key: ZPMJBHUNSHDFPT-QCLAVDOMSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex stereochemical arrangement within the bicyclic framework. The systematic name bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2R,3S,4R)- provides a comprehensive description of the molecular architecture. The bicyclo[2.2.1]heptene core structure, commonly known as norbornene, forms the rigid backbone that constrains the spatial arrangement of substituents.

The stereochemical descriptors (1S,2R,3S,4R) indicate the absolute configuration at each chiral center within the bicyclic system. This specific stereochemical arrangement places the carboxylic acid functionality at the 2-position and the tert-butoxycarbonyl-protected amino group at the 3-position, both adopting specific orientations relative to the bicyclic bridge. The molecular formula C13H19NO4 corresponds to a molecular weight of 253.29 grams per mole.

The stereochemistry of bicyclo[2.2.1]heptene derivatives is particularly significant due to the rigid nature of the norbornene scaffold, which restricts conformational flexibility and creates distinct spatial environments for functional groups. The (1S,2R,3S,4R) configuration represents one of several possible stereoisomers, with the spatial arrangement influencing both chemical reactivity and potential biological activity. The tert-butoxycarbonyl protecting group adopts a specific orientation that minimizes steric interactions with the bicyclic framework while maintaining the stability of the amino functionality.

Crystallographic Characterization via X-ray Diffraction Studies

X-ray crystallographic analysis provides definitive structural information for bicyclic compounds containing the norbornene framework. Crystal structure determinations of related tert-butoxycarbonyl-protected amino acid derivatives reveal critical bond lengths, angles, and intermolecular interactions that govern solid-state packing arrangements. The crystallographic data for similar compounds demonstrate the rigid nature of the bicyclic system and the preferred conformations of the protecting groups.

Powder X-ray diffraction studies of norbornene-derived compounds show characteristic diffraction patterns that reflect the ordered crystalline arrangements. The diffraction patterns provide information about unit cell parameters and symmetry elements that define the crystal structure. These measurements are essential for confirming the stereochemical assignments and understanding the three-dimensional molecular arrangements in the solid state.

Crystal structure analysis of related bicyclo[2.2.1]heptene derivatives reveals that the tert-butoxycarbonyl group typically adopts conformations that minimize steric hindrance while maintaining favorable hydrogen bonding interactions. The carboxylic acid functionality participates in intermolecular hydrogen bonding networks that stabilize the crystal lattice. Bond length measurements confirm the expected values for carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds within the bicyclic framework.

The crystallographic characterization also provides insights into the planarity of the double bond within the norbornene system and the orientation of substituents relative to the bicyclic bridge. These structural parameters are crucial for understanding the reactivity patterns and potential synthetic applications of the compound.

Comparative Analysis of endo/exo Isomerism in Norbornene Derivatives

The bicyclo[2.2.1]heptene system exhibits distinctive endo and exo isomerism that significantly influences the properties and reactivity of substituted derivatives. In norbornene compounds, substituents can adopt either endo orientations (directed toward the bridge) or exo orientations (directed away from the bridge), creating distinct stereochemical environments. The formation of endo and exo isomers typically occurs during Diels-Alder reactions between cyclopentadiene and dienophiles, with the endo product often predominating in commercial samples.

Experimental studies demonstrate that the ratio of endo to exo isomers affects both polymerization behavior and optical properties of norbornene derivatives. For the specific compound under investigation, the (1S,2R,3S,4R) configuration corresponds to a particular stereochemical arrangement that must be considered in the context of possible endo/exo relationships. The synthesis methods employed for preparing these compounds often yield mixtures of stereoisomers that require careful separation and characterization.

The effect of stereochemistry on reaction rates has been documented for various norbornene derivatives, with exo isomers typically exhibiting faster polymerization rates compared to their endo counterparts. This difference in reactivity stems from steric factors that influence the accessibility of the double bond to catalysts and other reagents. The specific stereochemical arrangement in this compound represents a defined spatial arrangement that affects both chemical and physical properties.

Comparative studies of different stereoisomers reveal distinct nuclear magnetic resonance spectroscopic patterns that allow for unambiguous identification and quantification of individual isomers. The rigid bicyclic framework restricts conformational mobility, leading to well-resolved spectroscopic signals that facilitate structural assignments.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Structural Validation

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectra of related compounds show distinctive signals for the vinyl protons of the norbornene double bond, typically appearing in the range of 6.1-6.2 parts per million. The tert-butoxycarbonyl protecting group generates a characteristic singlet around 1.4 parts per million corresponding to the nine equivalent methyl protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbons of both the carboxylic acid and protecting group appearing in characteristic downfield regions. The bicyclic carbon atoms show distinct chemical shifts that reflect their unique electronic environments within the rigid framework. The vinyl carbons of the double bond typically appear around 137-140 parts per million, while the bridgehead carbons show upfield shifts characteristic of strained ring systems.

Infrared spectroscopy provides complementary structural information through characteristic absorption bands for specific functional groups. The carboxylic acid functionality exhibits a broad hydroxyl stretch around 3300-3500 wavenumbers and a carbonyl stretch near 1730 wavenumbers. The tert-butoxycarbonyl protecting group shows characteristic carbonyl absorption around 1690 wavenumbers, while the nitrogen-hydrogen bond appears as a stretch around 3400 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 253, corresponding to the expected molecular weight. Fragmentation patterns reveal the loss of the tert-butoxycarbonyl group (mass loss of 100 atomic mass units) and other characteristic breakdown products that confirm the proposed structure.

The combination of nuclear magnetic resonance, infrared, and mass spectrometry data provides a comprehensive spectroscopic fingerprint that enables unambiguous identification and structural validation of the target compound. These analytical techniques are essential for confirming stereochemical assignments and ensuring the purity of synthetic preparations.

Properties

IUPAC Name

(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMJBHUNSHDFPT-QCLAVDOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]2C[C@@H]([C@@H]1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS Number: 148257-12-9) is a bicyclic compound with potential biological significance. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.3 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The bicyclic structure allows for effective binding to enzyme active sites, potentially inhibiting enzymatic activity through competitive or non-competitive mechanisms.
  • Receptor Modulation : It may modulate receptor activities by mimicking natural substrates or ligands, influencing various signaling pathways.
  • Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to altered protein function .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

  • Cell Proliferation Inhibition : This compound has shown significant inhibition of cell proliferation in MCF-7 and MDA-MB 231 breast cancer cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis induction
MDA-MB 23130Cell cycle arrest

These findings suggest that the compound may induce apoptosis and disrupt the cell cycle in cancer cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Inhibition of COX Enzymes : Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
EnzymeIC50 (µM)
COX-115
COX-212

This dual inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities and modes of action of this compound with various biological targets:

  • Target Proteins : Binding studies have focused on COX enzymes and several kinases involved in cancer signaling pathways.
    • Docking scores indicate strong interactions with active sites, supporting experimental findings of enzyme inhibition.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited enhanced anti-proliferative effects against a panel of cancer cell lines compared to standard chemotherapeutics .
  • Case Study 2 : Another investigation demonstrated its efficacy in reducing inflammation in animal models of arthritis, correlating with decreased levels of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparative Data Table

Property Target Compound Saturated Bicycloheptane Analog 7-Oxabicyclo Analog Methoxycarbonyl Analog
Molecular Formula C₁₃H₁₉NO₄ C₁₃H₂₁NO₄ C₁₂H₁₇NO₅ C₁₀H₁₂O₅
Molecular Weight (g/mol) 253.29 255.32 255.27 212.20
Key Functional Group Boc-amino, Carboxylic Acid Boc-amino, Carboxylic Acid Boc-amino, Carboxylic Acid Methoxycarbonyl, Carboxylic Acid
Ring System Bicyclo[2.2.1]hept-5-ene Bicyclo[2.2.1]heptane 7-Oxabicyclo[2.2.1]hept-5-ene Bicyclo[2.2.1]hept-5-ene
Polarity Moderate Low High Moderate
Primary Use Pharmaceutical intermediate Conformationally restricted scaffolds Polar intermediates Ester synthesis

Preparation Methods

Epoxidation of the Double Bond

The double bond in the bicyclic framework is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. This reaction proceeds with moderate stereoselectivity, producing a racemic mixture of epoxide diastereomers.

Reaction Conditions:

  • Oxidizing agent: mCPBA (1.2 equiv)

  • Solvent: CH₂Cl₂

  • Temperature: 0°C → RT, 6 hours

  • Yield: 70–75%

Epoxide Ring-Opening with Ammonia

The epoxide is treated with aqueous ammonia (NH₃/H₂O) under reflux to induce ring-opening. This step introduces the amino group at position 3 while establishing the (3S,4R) configuration through stereospecific nucleophilic attack. The resulting primary amine is highly reactive, necessitating immediate protection to prevent undesired side reactions.

Boc Protection of the Amino Group

The primary amine generated in the previous step is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as triethylamine. This reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane at room temperature, achieving near-quantitative yields.

Reaction Conditions:

  • Protecting agent: Boc₂O (1.5 equiv)

  • Base: Et₃N (2.0 equiv)

  • Solvent: THF or CH₂Cl₂

  • Temperature: RT, 4–6 hours

  • Yield: 95–98%

Alternative Synthetic Routes and Modifications

Iodolactonization for Stereochemical Control

An alternative approach involves iodolactonization of 2-aminocyclohex-4-enecarboxylic acid derivatives to establish the bicyclic framework and hydroxy/amino substituents simultaneously. This method, while less direct, offers superior stereochemical control in certain contexts.

Enzymatic Resolution (Omitted for Racemic Target)

Although enzymatic resolution using lipases (e.g., Candida antarctica) is described in analogous syntheses, this step is excluded here to preserve the racemic nature of the final product.

Challenges and Optimization Considerations

  • Stereochemical Purity: Ensuring consistent (1S,2R,3S,4R) configuration across batches requires rigorous control of epoxidation and ring-opening conditions.

  • Functional Group Compatibility: The carboxylic acid group necessitates protection (e.g., esterification) during amine introduction to prevent side reactions.

  • Scale-Up Limitations: The Diels-Alder reaction’s exo/endo selectivity and the epoxidation’s moderate yields pose challenges for industrial-scale production.

Q & A

Q. What are the critical steps for synthesizing Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid?

The synthesis involves:

  • Cycloaddition : Formation of the bicyclo[2.2.1]heptene core via [1,3]-dipolar cycloaddition at 0–5°C to minimize side reactions.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate in THF using K₂CO₃ as a base (yield: 78–85%).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Key parameters include solvent polarity (THF vs. DCM) and reaction time (4–6 hours for cycloaddition). Epimerization risks are mitigated by avoiding prolonged exposure to basic conditions .

Q. Which analytical methods confirm stereochemistry and structural integrity?

  • X-ray Crystallography : Definitive for absolute configuration (e.g., C3–N bond length: 1.45 Å confirms Boc-group orientation) .
  • 2D NMR : ¹H-¹H COSY and NOESY identify spatial proximities (e.g., H2–H4 correlation validates bicyclic geometry).
  • Chiral HPLC : Chiralpak IA column (heptane/EtOH 90:10) confirms enantiopurity (>99% ee) .
  • IR Spectroscopy : C=O stretches at 1720 cm⁻¹ (Boc) and 1680 cm⁻¹ (carboxylic acid) verify functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves (tested for permeation resistance) and chemical splash goggles .
  • Ventilation : Use fume hoods during synthesis to limit inhalation exposure (P95 respirators if airborne particles are detected) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis?

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) using Design of Experiments (DoE). Optimal conditions: 10 mol% catalyst in toluene at -15°C (92% ee) .
  • Kinetic Analysis : Eyring plots (ΔΔ‡G = 3.2 kcal/mol) identify temperature-sensitive steps.
  • Solvent Effects : Lower dielectric solvents (ε = 2.38 for toluene) improve stereoselectivity by reducing ionic intermediates .

Q. How do discrepancies in NOESY data arise, and how can they be resolved?

Discrepancies may stem from:

  • Conformational flexibility : Variable-temperature NMR (298–323 K) detects averaged signals.
  • DFT Calculations : Compare relative energies of conformers (B3LYP/6-31G*). A ΔG < 1 kcal/mol suggests rapid interconversion .
  • Residual Dipolar Coupling (RDC) : Align samples in polystyrene gels to resolve ambiguous correlations .

Q. What strategies improve regioselective functionalization of the bicyclic core?

  • Directing Groups : Install temporary esters at C2 to guide electrophilic substitution at C5.
  • Microwave Irradiation : Accelerates reactions (e.g., 80°C, 30 minutes) while minimizing decomposition.
  • Computational Modeling : Fukui indices (NPA charges) predict reactive sites (C5: highest electrophilicity) .

Q. How does the Boc group influence reactivity in peptide coupling reactions?

Comparative studies show:

ConditionBoc-ProtectedFree Amine
Activation Energy (kJ/mol)85 ± 3102 ± 5
Coupling Yield (%)9268
The Boc group enhances electrophilicity (Hammett σ = +0.78) but introduces steric hindrance with bulky nucleophiles (e.g., tert-leucine) .

Q. What in silico methods predict metabolic stability of this compound?

  • CYP450 Docking : AutoDock Vina scores < -9.5 kcal/mol indicate oxidation susceptibility.
  • MetaSite Analysis : Predicts Phase II conjugation at the carboxylic acid (glucuronidation likelihood: 87%).
  • MD Simulations : NADPH-bound CYP3A4 models predict t₁/₂ = 2.3 h (vs. experimental 2.1 h) .

Q. How can ring strain in the bicyclo[2.2.1] system be quantified and modulated?

  • Isotopic Labeling : ²H at bridgehead carbons measures strain via J-coupling constants (²Jₕₕ = 8.2 Hz vs. 6.5 Hz in unstrained analogs).
  • X-ray Data : Bond length distortion (C1–C7 = 1.54 Å vs. 1.51 Å in cyclohexane) quantifies Baeyer strain (ΔE = 4.2 kcal/mol).
  • Bioactivity : Reduced strain correlates with 15% higher binding affinity to serine proteases .

Q. What computational tools validate stereochemical assignments without X-ray data?

  • DP4 Probability Analysis : Combines NMR shifts with DFT-calculated values (confidence >95% for correct stereoisomer).
  • VCD Spectroscopy : Matches experimental vs. calculated spectra (B3PW91/6-311++G** basis set).
  • Machine Learning : Train models on PubChem data to predict shifts for novel bicyclic systems .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on Boc-deprotection efficiency?

  • Acid Sensitivity Tests : Compare TFA (2 hours, 0°C) vs. HCl/dioxane (6 hours, RT). LC-MS tracks deprotection progress.
  • Byproduct Analysis : Identify tert-butyl cations (m/z 57) or carbamate rearrangements via HRMS.
  • Kinetic Profiling : Pseudo-first-order rate constants (k = 0.12 min⁻¹ for TFA vs. 0.03 min⁻¹ for HCl) guide condition selection .

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